molecular formula C9H7BrN2O B1281886 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 90929-73-0

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B1281886
CAS No.: 90929-73-0
M. Wt: 239.07 g/mol
InChI Key: HRNCQDZUEOUQJP-UHFFFAOYSA-N
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Description

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has been synthesized using various starting materials, demonstrating its versatility in chemical reactions. For example, 1-(6-Bromo-pyridin-3-yl)-ethanone was synthesized from 2,5-dibromo-pyridine, indicating the compound's potential in various nucleophilic substitution reactions (Zeng-sun Jin, 2015).

Biological Activities

  • Compounds derived from this compound have shown promising biological activities. Novel substituted dienone pyridine ethanone curcumin analogues synthesized from it have demonstrated tumor growth inhibition and antiangiogenic effects, suggesting potential therapeutic applications (H. Chandru et al., 2008).

Chemical Transformations and Derivatives

  • The compound undergoes various transformations, leading to diverse derivatives with potential applications. For example, studies on pyridylcarbene formation indicated the versatility of this compound in forming multiple derivatives through thermal decomposition, showcasing its adaptability in synthetic chemistry (B. Abarca, R. Ballesteros, F. Blanco, 2006).

Crystallographic Studies

  • Crystallographic studies of related compounds, like enaminones with bromophenyl and pyridyl groups, reveal interesting hydrogen-bonding patterns. These studies are significant for understanding the molecular structures and interactions of compounds derived from this compound (James L. Balderson et al., 2007).

Pharmaceutical Applications

  • In pharmaceutical research, derivatives of this compound have shown significant immunosuppressive and immunostimulatory activities. This indicates its potential in developing treatments for conditions involving the immune system (H. Abdel‐Aziz et al., 2011).

Photochemistry and Spectroscopy

  • Photochemical studies have been conducted on compounds like 2-(1H-pyrazol-5-yl)pyridines, which are structurally related to this compound. These studies provide insights into the photoinduced reactions and spectroscopic properties, important for understanding the light-induced behavior of such compounds (V. Vetokhina et al., 2012).

Safety and Hazards

The safety and hazards associated with 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone are not well-documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1. The interaction involves the formation of hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This interaction can lead to the inhibition of FGFR1 activity, which is crucial in various cellular processes such as cell proliferation and differentiation.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with FGFR1 can inhibit the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways are essential for cell growth, survival, and differentiation. By inhibiting these pathways, this compound can potentially suppress tumor growth and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the FGFR1 receptor, forming hydrogen bonds with specific amino acids in the hinge region . This binding inhibits the receptor’s activity, leading to the suppression of downstream signaling pathways. Additionally, the compound may affect gene expression by modulating the activity of transcription factors involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of FGFR1 activity, leading to prolonged suppression of cell proliferation and tumor growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR1 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. Threshold effects have been noted, where a specific dosage is required to achieve the desired inhibitory effect on FGFR1 activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy in inhibiting FGFR1 activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific compartments or organelles, where it exerts its inhibitory effects on FGFR1 activity. The distribution of the compound within tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with FGFR1 and other biomolecules. The localization of the compound can affect its ability to inhibit FGFR1 activity and modulate downstream signaling pathways.

Properties

IUPAC Name

2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNCQDZUEOUQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534734
Record name 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90929-73-0
Record name 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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